molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2965549
CAS No.: 422283-39-4
M. Wt: 497.05
InChI Key: XMXOAGVFJWYQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetically designed organic compound intended for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating two pharmaceutically relevant moieties: a quinazolin-4-one core and a 4-piperidinopiperidine unit. The quinazolin-4-one scaffold is widely recognized in scientific literature for its diverse biological activities. Derivatives of this structure have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including antimicrobial and anti-inflammatory activities . The 2-sulfanylidene (thioxo) modification on the quinazolinone ring is a common strategy to modulate the compound's electronic properties and potential interactions with biological targets. The molecule is further functionalized at the 7-position with a 1-chlorocarbonyl-4-piperidinopiperidine group. The 4-piperidinopiperidine (1,4'-bipiperidine) structure is a valuable building block in drug discovery, often used to influence the pharmacokinetic and pharmacodynamic profiles of lead compounds . The carbonyl chloride group in this side chain is a highly reactive handle, making this intermediate particularly useful for further synthetic elaboration via nucleophilic substitution reactions . As such, this compound can serve as a key precursor for the synthesis of more complex molecules, such as amides and esters, for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Researchers should handle this compound with care, referring to its safety data sheet for proper handling and storage information.

Properties

CAS No.

422283-39-4

Molecular Formula

C26H29ClN4O2S

Molecular Weight

497.05

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34)

InChI Key

XMXOAGVFJWYQPD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

The compound also contains a piperidine ring, which is a common feature in many biologically active compounds. Piperidine derivatives can interact with a variety of targets in the body, including neurotransmitter receptors and ion channels .

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors, including its chemical structure and the route of administration. For example, compounds with high lipophilicity are often well absorbed and can cross cell membranes easily, but they may also be extensively metabolized, which can affect their bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative, which has garnered interest in medicinal chemistry due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25ClN2O2\text{C}_{22}\text{H}_{25}\text{Cl}\text{N}_{2}\text{O}_{2}

This structure includes a quinazolinone core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step reactions including cyclization and functional group modifications. The specific synthetic pathway for the compound may involve the following steps:

  • Formation of the quinazolinone nucleus through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Functionalization with chlorophenyl and carbonyl groups to enhance biological activity.

Antibacterial Activity

Quinazolinone derivatives are often evaluated for their antibacterial properties. In studies, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

Research indicates that quinazolinones can act as inhibitors for various enzymes, notably acetylcholinesterase (AChE) and urease. The compound has been shown to exhibit significant inhibitory effects on these enzymes, which can be critical in treating conditions like Alzheimer's disease and certain infections .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TypeIC50 (µM)
This compoundAChE0.63
Other AnalogUrease2.14

Anticancer Activity

Several studies have suggested that quinazolinone derivatives possess anticancer properties by inhibiting tumor cell growth and inducing apoptosis in cancer cell lines. This activity is often linked to their ability to interfere with specific signaling pathways involved in cell proliferation .

Case Studies

  • Study on Antibacterial Efficacy : A study highlighted the effectiveness of a series of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with existing antibiotics, enhancing its therapeutic potential .
  • Inhibition of Acetylcholinesterase : Another research focused on the inhibition of AChE by various quinazolinones, including the compound . The results indicated a promising therapeutic index for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound (Table 1) highlight how modifications to substituents alter physicochemical and biological properties.

Table 1: Structural analogs and key differences

Compound Name Substituents Hypothesized Properties
3-[(4-Methoxyphenyl)methyl]-N-(3-methoxypropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide 4-Methoxyphenylmethyl (position 3), 3-methoxypropyl carboxamide (position 7) Increased solubility due to methoxy groups; reduced metabolic stability from ester cleavage.
3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one 3,4-Dimethoxyphenylethyl (position 3), diethoxy groups (positions 6 and 7) Enhanced blood-brain barrier penetration (lipophilic ethyl chain); potential for broader kinase inhibition.
3-[2-[Butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one Butyl(methyl)aminoethyl (position 3), morpholinyl (position 6) Improved target selectivity via tertiary amine interactions; risk of off-target effects due to flexible alkyl chain.

Key Findings:

Piperidine-piperidine carbonyl groups (parent compound) may reduce solubility compared to morpholinyl or carboxamide analogs due to increased steric bulk .

Impact on Target Binding: The sulfanylidene group in the parent compound and its analogs facilitates tautomerism, enabling dual hydrogen-bonding modes with kinase ATP-binding pockets. This feature is shared across analogs but modulated by adjacent substituents . The 4-chlorophenyl group likely enhances π-π stacking with hydrophobic receptor pockets compared to methoxy or alkylamino groups, which prioritize polar interactions .

Metabolic Stability :

  • Piperidine-containing analogs (e.g., parent compound) are predicted to undergo slower hepatic metabolism than morpholinyl or methoxypropyl derivatives, owing to steric hindrance around nitrogen atoms .

Toxicity Predictions: Read-across analysis (comparing structural motifs to known toxicophores) suggests the parent compound’s chlorophenyl group may pose hepatotoxicity risks, similar to polychlorinated biphenyl derivatives . In contrast, methoxy-substituted analogs show lower predicted toxicity .

Methodologies for Structural and Functional Comparison

Read-Across Approach :
Used to infer biological effects (e.g., toxicity, efficacy) by mapping the parent compound’s structural motifs to databases of tested analogs. For example, the 4-chlorophenyl group was linked to oxidative stress pathways based on data from chlorinated aromatics .

Chemical Structure Comparison Algorithms :
Tools like the Substructure Matching Algorithm quantify similarity between the parent compound and analogs. The parent compound shares >80% structural similarity with its morpholinyl and piperidine derivatives, supporting comparable target profiles .

Structure-Activity Relationship (SAR) Analysis : Highlights the critical role of the sulfanylidene group in maintaining inhibitory activity across analogs. Replacement with carbonyl groups (e.g., 2,4-dioxo derivatives) reduces potency by ~50%, emphasizing the importance of sulfur’s electronic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what yield optimization strategies are supported by recent studies?

  • Methodological Answer: The compound can be synthesized via multi-step reactions involving condensation of 4-chlorobenzaldehyde derivatives with thioacetate intermediates, followed by hydrogenation or cyclization steps. For example, highlights a method using 4-chlorobenzaldehyde and methyl thioacetate to form a quinazolinone intermediate, which is then functionalized with piperidine-based moieties. Yield optimization requires precise control of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reagents like 2,3-diazetidinone). Catalytic hydrogenation under inert atmospheres (e.g., nitrogen) improves stability of sulfanylidene groups .
  • Key Parameters: Reaction time (6–24 hours), solvent selection (dichloromethane or DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural conformation of this compound to confirm regiochemistry?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving regiochemistry, as demonstrated in for analogous piperidine-quinazolinone derivatives. Complementary techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing between C-2 and C-4 sulfanylidene tautomers) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy: Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) functional groups .

Q. What physicochemical properties are critical for assessing bioavailability in preclinical studies?

  • Methodological Answer: Key properties include:

  • LogP: Use reversed-phase HPLC to determine partition coefficients. notes that analogues with Csp3 fractions >0.5 exhibit improved membrane permeability .
  • Aqueous Solubility: Evaluate via shake-flask method under physiologically relevant pH (1.2–7.4). Piperidine substituents may enhance solubility via hydrogen bonding .
  • Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests suitability for long-term storage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory effects on target enzymes?

  • Methodological Answer:

  • Step 1: Synthesize analogues with variations in the piperidine-1-carbonyl group (e.g., replacing piperidin-1-yl with morpholino or thiomorpholino) to assess steric/electronic effects on enzyme binding .
  • Step 2: Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds with sulfanylidene and carbonyl groups .
  • Step 3: Validate via enzymatic assays (e.g., fluorescence-based inhibition assays) under kinetic conditions (pH 7.4, 37°C) .

Q. What experimental strategies can resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., cell line provenance, serum concentration). emphasizes the need for rigorous controls to mitigate batch-to-batch variability .
  • Mechanistic Profiling: Compare off-target effects using panels of related receptors/enzymes (e.g., cannabinoid receptor binding assays in ) to identify assay-specific artifacts .
  • Data Normalization: Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in IC50 values .

Q. How can the environmental fate and degradation pathways of this compound be evaluated to inform ecological risk assessments?

  • Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–10) and UV exposure to identify breakdown products (e.g., LC-MS/MS analysis) .
  • Biotic Degradation: Use soil microcosms spiked with 14^{14}C-labeled compound to track mineralization rates and metabolite formation .
  • QSAR Modeling: Predict bioaccumulation potential using tools like EPI Suite, incorporating logD and molecular weight data .

Q. What strategies are recommended for improving the compound’s stability in aqueous formulations?

  • Methodological Answer:

  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the sulfanylidene group .
  • pH Adjustment: Stabilize at pH 5.0–6.0 using citrate buffers, as evidenced by analogues in showing reduced degradation in mildly acidic conditions .
  • Co-solvents: Add low concentrations of PEG-400 or cyclodextrins to enhance solubility without destabilizing the quinazolinone core .

Data Presentation

Property Method Key Findings Reference
Synthetic YieldCatalytic hydrogenation65–78% yield achieved with Pd/C catalyst in ethanol at 50°C
Aqueous Solubility (pH 7.4)Shake-flask assay0.12 mg/mL; improved to 0.45 mg/mL with PEG-400
CYP3A4 InhibitionFluorescence-based assayIC50 = 2.3 µM; competitive inhibition confirmed via Lineweaver-Burk plots

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.